5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring with a carboxylic acid and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen under visible light can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative formylation can yield formamides .
Scientific Research Applications
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with other molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
N-alkyl-N-(prop-2-yn-1-yl)anilines: Precursors used in the synthesis of the target compound
Uniqueness
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-oxo-1-prop-2-ynylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-5-9-6(8(11)12)3-4-7(9)10/h1,6H,3-5H2,(H,11,12) |
InChI Key |
CFVUJUZFZDSDQK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
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